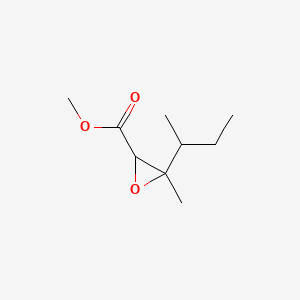
1-Benzyl-3-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-chlorophenyl)urea is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.726 g/mol . This compound is characterized by the presence of a benzyl group attached to a urea moiety, with a chlorophenyl substituent at the 3-position. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
The synthesis of 1-Benzyl-3-(2-chlorophenyl)urea typically involves the reaction of 2-chlorobenzylamine with 3-chlorophenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature for 10 minutes, followed by stirring at 50°C for 5 hours to ensure complete reaction . The solvent is then evaporated to obtain the crude product.
Análisis De Reacciones Químicas
1-Benzyl-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-Benzyl-3-(2-chlorophenyl)urea can be compared with other similar compounds such as:
1-Benzyl-3-(3-chlorophenyl)urea: This compound has a similar structure but with the chlorine atom at the 3-position of the phenyl ring.
1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea: This compound has both benzyl and phenyl groups substituted with chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
13257-11-9 |
|---|---|
Fórmula molecular |
C14H13ClN2O |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) |
Clave InChI |
ULVQICRGVOWPPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



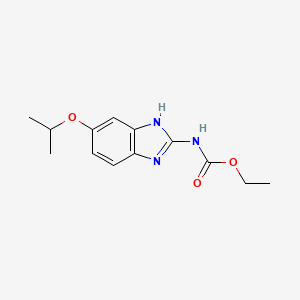

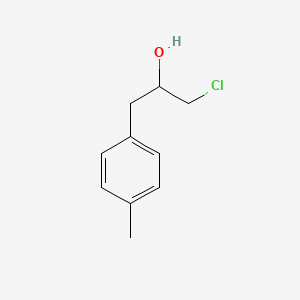



![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
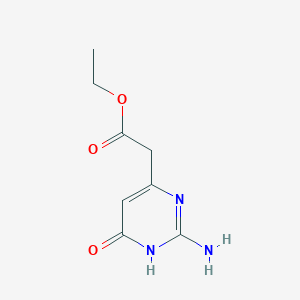
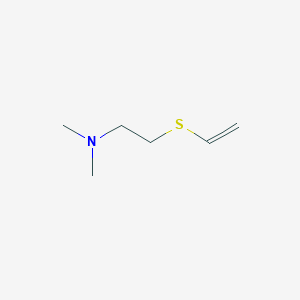
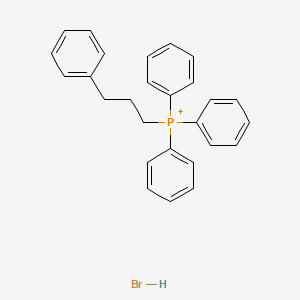
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
